![molecular formula C17H13N5O3 B2703178 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 900008-29-9](/img/structure/B2703178.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups including a pyrazolo[3,4-d]pyrimidin-5(4H)-one, a p-tolyl group, and a furan-2-carboxamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and would require careful planning and execution. The pyrazolo[3,4-d]pyrimidin-5(4H)-one core could potentially be synthesized via a multi-component reaction involving a 5-aminopyrazole, a carbonyl compound, and a primary amine . The p-tolyl group could potentially be introduced via a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazolo[3,4-d]pyrimidin-5(4H)-one ring system is a fused ring system that contains two nitrogen atoms . The p-tolyl group is a phenyl ring with a methyl substituent at the para position . The furan-2-carboxamide group contains a five-membered ring with oxygen and a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in it. The pyrazolo[3,4-d]pyrimidin-5(4H)-one ring system might undergo reactions at the nitrogen atoms or at the carbonyl group . The p-tolyl group might undergo electrophilic aromatic substitution reactions . The furan ring might undergo reactions at the oxygen atom or at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and the conjugated system could impact its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
- Aggregation of p-α-syn occurs faster than WT α-syn, and both ONE- and agitation-induced aggregates are cytotoxic to neuronal cells .
- Investigating derivatives of this compound could lead to novel oxadiazole-based drugs, potentially targeting inflammation, cancer, or microbial infections .
Parkinson’s Disease Research
Oxadiazole Derivatives
Solvent and Green Chemistry
Future Directions
properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-11-4-6-12(7-5-11)22-15-13(9-19-22)17(24)21(10-18-15)20-16(23)14-3-2-8-25-14/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXPZVSDIVWEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide |
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